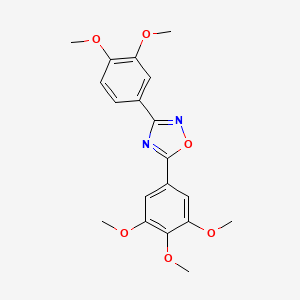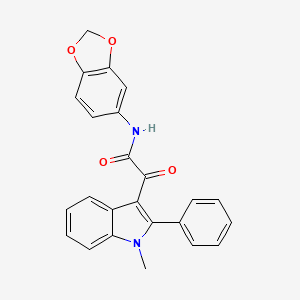![molecular formula C21H21F6N3O2 B11472695 N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide](/img/structure/B11472695.png)
N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique structural features, including a hexafluoropropane moiety and a phenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3,4-dimethylphenyl isocyanate with an appropriate amine to form the carbamoyl intermediate.
Introduction of the Hexafluoropropane Moiety: The carbamoyl intermediate is then reacted with hexafluoropropane derivatives under controlled conditions to introduce the hexafluoropropane moiety.
Coupling with Phenylpropanamide: The final step involves coupling the intermediate with phenylpropanamide using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide shares similarities with other fluorinated amides and carbamoyl derivatives.
- Compounds such as N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylbutanamide and N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpentanamide are structurally related.
Uniqueness
- The presence of the hexafluoropropane moiety imparts unique properties such as increased lipophilicity and thermal stability.
- The specific arrangement of functional groups in this compound contributes to its distinct reactivity and potential applications.
Properties
Molecular Formula |
C21H21F6N3O2 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[2-[(3,4-dimethylphenyl)carbamoylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H21F6N3O2/c1-13-8-10-16(12-14(13)2)28-18(32)30-19(20(22,23)24,21(25,26)27)29-17(31)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,29,31)(H2,28,30,32) |
InChI Key |
PPKLMOAIVQQSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]-](/img/structure/B11472618.png)
![Propan-2-yl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11472623.png)

![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-{[(2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11472634.png)

![Methyl 2-([(furan-2-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11472640.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B11472648.png)

![4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile](/img/structure/B11472661.png)
![Methyl 4-(2,4-dimethylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11472668.png)
![9-(4-Chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B11472669.png)
![3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472674.png)
![7-(3-Fluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472680.png)
![Ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)formamido]propanoate](/img/structure/B11472696.png)
